molecular formula C10H13BrN2O2 B2429051 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide CAS No. 1710661-23-6

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide

Cat. No. B2429051
CAS RN: 1710661-23-6
M. Wt: 273.13
InChI Key: UXRKOQHXVPKSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide (5-Br-2-MPCA) is a synthetic organic compound belonging to the class of pyridine carboxamides. It is a white crystalline solid, soluble in water, ethanol, and other organic solvents. This compound has been studied extensively in recent years due to its potential applications in scientific research, drug design, and laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : A study by Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of the carboxylic acid moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis process includes multiple steps involving reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent transformations (Hirokawa, Horikawa, & Kato, 2000).

Pharmacological Applications

  • Antipsychotic Agents : Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of various compounds including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its related compounds. These compounds were found to be effective in inhibiting dopamine D-2 mediated responses and in receptor binding studies (Högberg et al., 1990).

Biological Evaluation and Receptor Studies

  • Biological Activity Evaluation : Hemel et al. (1994) evaluated acyclic pyridine C-nucleosides derived from similar compounds for their potential activity against various tumor cell lines and viruses. The study found no marked biological activity in the tested compounds (Hemel et al., 1994).
  • Antiprotozoal Agents : Ismail et al. (2004) researched novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from related pyridine compounds, demonstrating strong DNA affinities and effective in vitro activity against Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Chemical Structure and Analysis

  • Spectroscopic Characterization : Anuradha et al. (2014) focused on the synthesis and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, another related compound. The study provided detailed insights into the structural and physical properties using various spectroscopic techniques (Anuradha et al., 2014).

Radiochemical Applications

  • Radioligand Synthesis : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally similar to 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide, as a new PET radioligand for imaging of orexin-2 receptor, highlighting its potential in radiochemical studies (Gao, Wang, & Zheng, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, the mechanism of action for “5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide” is not documented .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. Unfortunately, specific safety and hazard information for “5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide” is not documented .

properties

IUPAC Name

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)13-9(14)8-4-7(11)5-12-10(8)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKOQHXVPKSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.